molecular formula C17H12O3 B2578220 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 1092070-07-9

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2578220
CAS No.: 1092070-07-9
M. Wt: 264.28
InChI Key: DEGGMFLARURDBZ-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a benzofuran moiety and a hydroxyphenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been studied for various applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its role in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: Potential use in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The biological activity of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s conjugated system allows it to intercalate with DNA, potentially leading to anticancer effects by disrupting DNA replication and transcription.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, lacking the benzofuran and hydroxyphenyl groups.

    Flavonoids: Structurally related compounds with similar biological activities.

    Curcumin: A well-known compound with a similar conjugated system and biological properties.

Uniqueness: 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both benzofuran and hydroxyphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where these features can be exploited for targeted drug design.

Properties

IUPAC Name

(E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGGMFLARURDBZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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